

Molecular weight and melting point of triphenylphosphine hydrobromide

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Compound of Interest

Compound Name: Triphenylphosphine hydrobromide

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An In-depth Technical Guide to Triphenylphosphine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthetic applications of **triphenylphosphine hydrobromide**. The content is tailored for professionals in research and development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

Triphenylphosphine hydrobromide is a versatile reagent in organic synthesis. Its key quantitative properties are summarized below for easy reference.



Property	Value	Citations
Molecular Formula	C18H16BrP	[1]
Molecular Weight	343.20 g/mol	[2][3]
Melting Point	192 - 205 °C	[1]
196 °C (decomposes)	[3][4]	
CAS Number	6399-81-1	[1][2]
Appearance	Light red to off-white powder	[1]

Synthetic Applications and Experimental Protocols

Triphenylphosphine hydrobromide serves as a crucial reagent in a variety of organic transformations. This section details the experimental procedures for its synthesis and its application in the widely used Wittig reaction.

Synthesis of Triphenylphosphine Hydrobromide

This protocol describes the preparation of **triphenylphosphine hydrobromide** from triphenylphosphine and hydrobromic acid.

Materials:

- Triphenylphosphine (C₁₈H₁₅P)
- 48% aqueous hydrobromic acid (HBr)
- 1,4-Dioxane
- · Diethyl ether

Procedure:

A solution of 48% aqueous hydrobromic acid (1 mL, approx. 8.8 mmol) is added dropwise over 1 minute to a stirring mixture of triphenylphosphine (1.05 g, 4 mmol) in 1,4-dioxane (8 mL) at room temperature.[1]



- The reaction mixture is then heated to 70 °C and stirred at this temperature for 12 hours.[1]
- After 12 hours, the mixture is evaporated in vacuo to remove the solvent.[1]
- The resulting residue is washed with diethyl ether.[1]
- The precipitate is collected and dried in vacuo for 12 hours at 40 °C to yield triphenylphosphine hydrobromide as a white solid.[1]

The Wittig Reaction: A General Protocol

Triphenylphosphine hydrobromide is a precursor to phosphonium ylides, the key reagents in the Wittig reaction for the synthesis of alkenes from carbonyl compounds. The following is a general workflow.

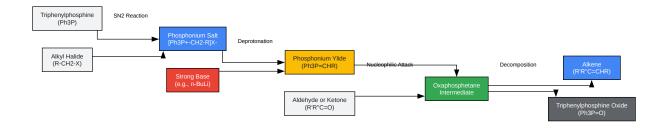
Step 1: Formation of the Phosphonium Salt The initial step involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. **Triphenylphosphine hydrobromide** can be used directly or the synthesis can start from triphenylphosphine.

Step 2: Generation of the Phosphonium Ylide A strong base is used to deprotonate the phosphonium salt, forming the reactive ylide.

Step 3: Reaction with a Carbonyl Compound The ylide reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine oxide.

Illustrative Workflow for the Wittig Reaction:





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General workflow of the Wittig reaction.

Role in Drug Discovery and Development

In the pharmaceutical sector, triphenylphosphine and its derivatives are employed in various synthetic transformations crucial for the preparation of complex molecular architectures found in active pharmaceutical ingredients (APIs). For instance, in the synthesis of Seladelpar, an intermediate is prepared via a Mitsunobu reaction, which utilizes triphenylphosphine. The ability to form carbon-carbon double bonds with control over stereochemistry, as seen in the Wittig reaction, is invaluable in the synthesis of drug candidates. The development of robust and efficient manufacturing routes for APIs is a critical aspect of pharmaceutical development, and high-throughput experimentation (HTE) is increasingly adopted to accelerate this process.[5][6]

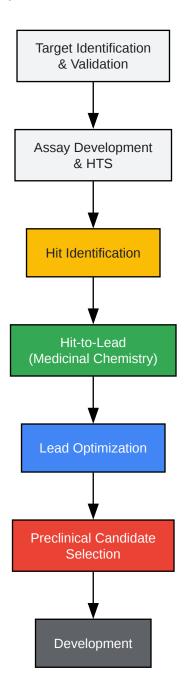
The synthesis of intermediates and final APIs often involves multi-step processes where protecting groups are essential. While not a direct application of **triphenylphosphine hydrobromide**, the principles of reaction optimization and functional group compatibility are paramount. For example, the tetrahydropyranyl (THP) group is a common protecting group for alcohols, and various catalytic methods are employed for its introduction and removal.[7][8][9] [10]

The logical progression from a drug discovery concept to a viable API involves several key stages, including target validation, lead optimization, and preclinical proof of concept.[11]



Synthetic reagents like **triphenylphosphine hydrobromide** play a fundamental role in the medicinal chemistry efforts that underpin this process.

Logical Flow of Early Drug Discovery:



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Simplified workflow of the early drug discovery process.



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References

- 1. Triphenylphosphine hydrobromide synthesis chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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